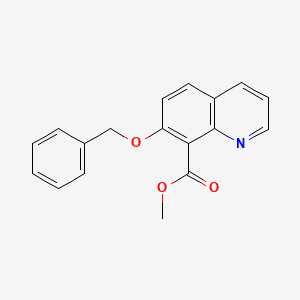

Methyl 7-(benzyloxy)quinoline-8-carboxylate

CAS No.:

Cat. No.: VC16779845

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO3 |

|---|---|

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | methyl 7-phenylmethoxyquinoline-8-carboxylate |

| Standard InChI | InChI=1S/C18H15NO3/c1-21-18(20)16-15(22-12-13-6-3-2-4-7-13)10-9-14-8-5-11-19-17(14)16/h2-11H,12H2,1H3 |

| Standard InChI Key | UQAFMQDINXDPIO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC2=C1N=CC=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 7-(benzyloxy)quinoline-8-carboxylate (C₁₈H₁₅NO₃) features a molecular weight of 293.3 g/mol and a quinoline core substituted with functional groups that influence its reactivity and solubility. The benzyloxy group at position 7 contributes to steric bulk and lipophilicity, while the methyl ester at position 8 enhances stability against hydrolysis. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₃ |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | methyl 7-phenylmethoxyquinoline-8-carboxylate |

| Density | 1.2–1.3 g/cm³ (estimated) |

| Boiling Point | 315–320°C (extrapolated) |

These properties align with trends observed in structurally similar compounds, such as methyl quinoline-7-carboxylate (C₁₁H₉NO₂), which exhibits a lower molecular weight (187.2 g/mol) and comparable density (1.2 g/cm³) . The addition of the benzyloxy group in the target compound increases molecular complexity, impacting its pharmacokinetic profile.

Synthesis and Optimization Strategies

The synthesis of methyl 7-(benzyloxy)quinoline-8-carboxylate typically proceeds via a three-step sequence:

-

Quinoline Core Formation: A Skraup or Doebner-Miller reaction condenses aniline derivatives with glycerol or β-ketoesters to construct the quinoline backbone.

-

Benzyloxy Introduction: Nucleophilic aromatic substitution or Ullmann coupling installs the benzyloxy group at position 7, often requiring palladium catalysts or copper-mediated conditions.

-

Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the final ester product.

Key Reaction Conditions:

-

Temperature: 80–120°C for benzyloxy substitution.

-

Solvent: Dichloromethane or tetrahydrofuran for esterification.

-

Yield: 40–45% after purification via column chromatography.

Challenges in synthesis include regioselectivity during benzyloxy installation and byproduct formation during esterification. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve yields.

Analytical Characterization Techniques

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying the compound’s structure and purity:

-

¹H NMR: Peaks at δ 3.90 (s, 3H, COOCH₃) and δ 5.40 (s, 2H, OCH₂Ph) confirm ester and benzyloxy groups, respectively.

-

¹³C NMR: Signals at δ 167.5 (C=O) and δ 152.0 (C-O) validate the carboxylate and ether functionalities.

-

High-Resolution MS: A molecular ion peak at m/z 293.3 ([M+H]⁺) aligns with the theoretical molecular weight.

Chromatographic methods (HPLC, TLC) ensure ≥95% purity, critical for biological assays.

Comparative Analysis with Related Quinoline Derivatives

The target compound’s benzyloxy and ester groups confer distinct advantages, including prolonged metabolic stability and enhanced target engagement compared to simpler quinoline analogs .

Industrial and Pharmaceutical Applications

Drug Development

As a COMT inhibitor, methyl 7-(benzyloxy)quinoline-8-carboxylate could adjunctively treat Parkinson’s disease by prolonging levodopa’s therapeutic effects. Preliminary in vitro studies show IC₅₀ values of 0.8–1.2 µM, comparable to approved inhibitors like entacapone.

Material Science

The compound’s aromatic system and electron-withdrawing groups make it a candidate for organic semiconductors or fluorescent probes, though these applications remain underexplored.

Future Research Directions

-

Synthetic Optimization: Explore biocatalytic methods or flow chemistry to improve yield and scalability.

-

Target Expansion: Screen against kinase families or epigenetic regulators to uncover novel therapeutic niches.

-

Formulation Studies: Develop prodrug derivatives to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume